D-Panose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

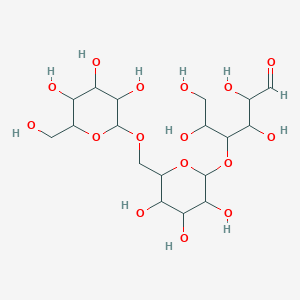

D-Panose is a type of oligosaccharide that is mildly sweet . It is composed of 1→4 and 1→6 linkages in its structure . It has been found to have potential as a prebiotic candidate in pure culture and colon simulator utilizing the complex fecal microbiota . It is also reported as a component present in Chinese rice wine and exists as an important bioactive constituent of various types of honey .

Synthesis Analysis

D-Panose production has been studied using enzymatic synthesis. A mathematical model for panose production was used to optimize panose production in batch and fed-batch reactors to set the optimum operating conditions for panose production on a large scale .Molecular Structure Analysis

The molecular formula of D-Panose is C18H32O16 . Its molecular weight is 504.44 . The structure of D-Panose is represented by the SMILES string: OC[C@H]1OC@HC@@HC@@HO[C@@H]3CO)C@HC@@H[C@@H]2O)C@HC@@H[C@@H]1O .Chemical Reactions Analysis

D-Panose is a trisaccharide constituted by a maltose molecule bonded to a glucose molecule by an α-1,6-glycosidic bond . This trisaccharide has potential to be used in the food industry as a noncariogenic sweetener, as the oral flora does not ferment it .Physical And Chemical Properties Analysis

D-Panose is a solid substance . It is soluble in water at a concentration of 100 mg/mL (ultrasonic) . The optical activity of D-Panose is [α]/D 153±8°, 3 hr, c = 0.8 in H2O .Applications De Recherche Scientifique

1. Application in Food Industry

D-Panose, a trisaccharide composed of a maltose molecule bonded to a glucose molecule, has shown potential as a noncariogenic sweetener in the food industry. Its significance arises from its inability to be fermented by oral flora, making it an ideal sweetener that does not contribute to tooth decay. Additionally, D-Panose is considered a prebiotic, stimulating the growth of beneficial microorganisms like lactobacillus and bifidobacteria, while inhibiting harmful ones such as E. coli and Salmonella (Fernandes & Rodrigues, 2007).

2. Production Optimization

Efforts to optimize the production of D-Panose for large-scale applications have been significant. Enzymatic synthesis in a batch and a fed-batch reactor has been explored, with results indicating that optimum production is achieved in a fed-batch process. This process yields a higher production rate of D-Panose compared to a batch reactor, thus enhancing its commercial viability. Neural network optimization has also been employed to improve the production efficiency (Fernandes & Rodrigues, 2006).

3. Molecular Characterization

Detailed molecular characterization of D-Panose includes the stereospecific assignment of exocyclic methylene protons and the analysis of its crystal structure. Understanding the molecular conformation and hydrogen bonding patterns of D-Panose contributes to its potential applications in various fields, including pharmaceuticals and biotechnology (Poppe, Sheng, & van Halbeek, 1994).

4. Bioactive Properties

Recent studies have identified the bioactive properties of D-Panose. A newly discovered cold-active neopullulanase enzyme has demonstrated effective conversion of pullulan to D-Panose. This enzyme is promising for the production of high-purity D-Panose, which has diverse bioactivities. Such bioactivities might find applications in health-related fields and functional food development (Wang et al., 2022).

5. Continuous Production Methods

The continuous production of D-Panose using immobilized enzymes has been a subject of research. This method is notable for its high stability and efficiency in converting pullulan into D-Panose and other sugars like maltose and glucose. The high ratio of D-Panose in the product mix enhances its commercial appeal for various applications (Kuriki, Tsuda, & Imanaka, 1992).

Safety and Hazards

D-Panose is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLAHGAZPPEVDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398748 |

Source

|

| Record name | AC1N2IJN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

CAS RN |

25193-53-7 |

Source

|

| Record name | AC1N2IJN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)

![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)

![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)

![N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1228916.png)

![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)